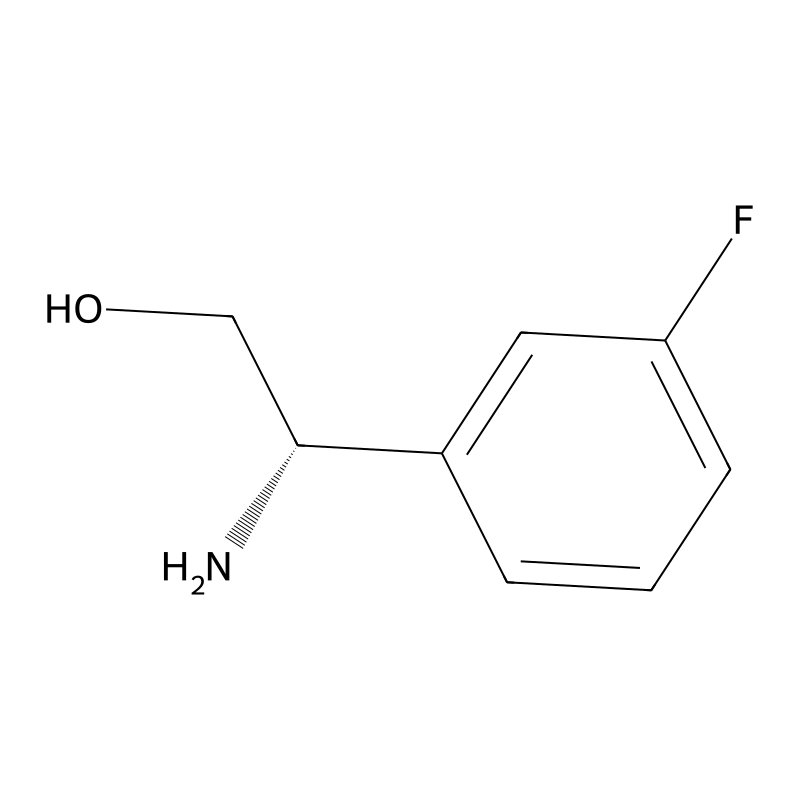

(S)-2-Amino-2-(3-fluorophenyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biocatalysis and Chiral Synthesis

Scientific Field: Enzyme catalysis and organic synthesis.

Summary: (S)-2-Amino-2-(3-fluorophenyl)ethanol is an alcohol with a chiral center. Alcohol dehydrogenases (ADHs), which belong to the oxidoreductase superfamily, can catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity under mild conditions. ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals.

Methods: Researchers use purified ADH enzymes to perform asymmetric reductions, converting prochiral ketones or aldehydes into chiral alcohols. The reaction typically involves the transfer of a hydride ion from NAD(P)H to the carbonyl carbon of the substrate.

Results: Successful applications include the synthesis of chiral pharmaceutical intermediates and fine chemicals.

Bio-orthogonal Chemistry

Scientific Field: Chemical biology and bioconjugation.

Summary: (S)-2-Amino-2-(3-fluorophenyl)ethanol can be used as a building block in bio-orthogonal reactions. These reactions occur selectively in biological systems without interfering with native biomolecules.

Methods: Researchers incorporate (S)-2-Amino-2-(3-fluorophenyl)ethanol into bioconjugates or probes. It can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Results: Bio-orthogonal reactions enable site-specific labeling, imaging, and tracking of biomolecules in living cells and organisms.

(S)-2-Amino-2-(3-fluorophenyl)ethanol is a chiral compound characterized by the presence of an amino group and a hydroxyl group attached to a carbon atom that is also bonded to a fluorinated phenyl group. Its molecular formula is with a molecular weight of approximately 155.17 g/mol. The compound exhibits significant stereochemistry due to its chiral center, which influences its biological activity and reactivity in

- There is no documented information regarding the mechanism of action of (S)-2-Amino-2-(3-fluorophenyl)ethanol in biological systems.

- Oxidation: The alcohol group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

- Reduction: The amino group can be reduced, leading to the formation of hydrocarbon derivatives.

- Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in pharmaceuticals and fine chemicals .

The biological activity of (S)-2-amino-2-(3-fluorophenyl)ethanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. For instance, it has been studied for its potential role in enzyme catalysis and as a building block in drug synthesis, particularly in the development of chiral pharmaceuticals .

Several methods exist for synthesizing (S)-2-amino-2-(3-fluorophenyl)ethanol:

- Reduction of Ketones: Starting from 3-fluoroacetophenone, the ketone can be reduced using sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.

- Amination: The resulting alcohol undergoes amination with ammonia or an amine derivative to introduce the amino group.

- Chiral Resolution: The racemic mixture can be resolved using chiral resolution techniques, such as crystallization with a chiral resolving agent.

- Enzymatic Methods: Enzymes like alcohol dehydrogenases can catalyze the asymmetric reduction of prochiral substrates to yield enantiomerically pure alcohols under mild conditions .

(S)-2-Amino-2-(3-fluorophenyl)ethanol serves multiple purposes in various fields:

- Pharmaceuticals: It is utilized as an intermediate in the synthesis of chiral drugs, enhancing the efficacy and safety profiles of pharmaceutical compounds.

- Bioconjugation: The compound is employed in bio-orthogonal reactions for site-specific labeling and imaging within biological systems, facilitating research in chemical biology .

- Organic Synthesis: It acts as a building block for synthesizing complex organic molecules, making it valuable in both academic research and industrial applications .

Interaction studies have demonstrated that (S)-2-amino-2-(3-fluorophenyl)ethanol can effectively bind to various molecular targets due to its functional groups. These interactions often lead to modulation of enzyme activities or receptor functions, which are crucial for developing therapeutic agents. Research has focused on understanding these interactions at a molecular level to optimize drug design and efficacy .

Several compounds share structural similarities with (S)-2-amino-2-(3-fluorophenyl)ethanol. Here are some notable examples:

| Compound Name | Structure | Similarity |

|---|---|---|

| (R)-2-Amino-2-(3-fluorophenyl)ethanol | C8H10FNO | 0.96 |

| (S)-2-Amino-2-(4-fluorophenyl)ethanol | C8H10FNO | 0.98 |

| (R)-2-Amino-2-(4-fluorophenyl)ethanol | C8H10FNO | 0.96 |

| (S)-2-Amino-2-(3,5-difluorophenyl)ethanol | C8H10FNO | 0.98 |

| (R)-2-Amino-2-(3,5-difluorophenyl)ethanol | C8H10FNO | 0.98 |

The uniqueness of (S)-2-amino-2-(3-fluorophenyl)ethanol lies in its specific fluorinated phenyl substitution and its chiral configuration, which significantly influences its reactivity and biological properties compared to these similar compounds .

Whole-Cell Biocatalyst Systems

Whole-cell biocatalysts utilizing Bacillus cereus TQ-2 demonstrate exceptional anti-Prelog selectivity for reducing prochiral ketones to (S)-configured alcohols. In the case of 2-amino-2-(3-fluorophenyl)ethanone, engineered Escherichia coli expressing alcohol dehydrogenase (ADH) from Lactobacillus brevis achieves 92% conversion to the target (S)-alcohol with 98% enantiomeric excess (ee) under optimized conditions (pH 7.0, 30°C, 24 h). NADPH-dependent ADHs exhibit superior stereocontrol compared to NADH-dependent isoforms due to tighter binding pocket constraints, as evidenced by X-ray crystallography studies of substrate-enzyme complexes.

Table 1: Comparative Performance of Alcohol Dehydrogenases in (S)-2-Amino-2-(3-fluorophenyl)ethanol Synthesis

| Enzyme Source | Cofactor | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Bacillus cereus TQ-2 | NADH | 30 | 36 | 85 | 95 |

| Lactobacillus brevis | NADPH | 25 | 24 | 92 | 98 |

| Saccharomyces cerevisiae | NADH | 37 | 48 | 78 | 88 |

Cofactor Recycling and Process Intensification

Dual-substrate cofeeding strategies employing glucose dehydrogenase (GDH) enable NADPH regeneration, boosting catalyst turnover numbers (TON) to 1,450 while maintaining stereoselectivity >97% ee. Immobilization of ADH on magnetite nanoparticles (Fe~3~O~4~) via glutaraldehyde crosslinking enhances operational stability, retaining 80% initial activity after 15 batch cycles. Continuous flow bioreactors with in-line product extraction achieve space-time yields of 12.5 g/L/day, addressing historical limitations in biocatalytic throughput.

Chiral Ligand Design for Transition Metal Complexes

The design of chiral ligands for transition metal catalysts has emerged as a cornerstone for achieving high enantioselectivity in the synthesis of (S)-2-amino-2-(3-fluorophenyl)ethanol. Ferrocene-based phosphine ligands with unsymmetrical vicinal diamine scaffolds, such as those reported in iridium-catalyzed hydrogenations, demonstrate exceptional modularity for β-amino ketone substrates [1]. These ligands enable turnover numbers (TON) exceeding 48,500 and enantiomeric excess (ee) values >99% by optimizing steric and electronic interactions between the metal center and substrate [1]. For example, the tridentate coordination of iridium with a ferrocene-phosphine-diamine ligand creates a chiral pocket that directs the pro-(R) face of the β-amino ketone toward hydride transfer, favoring the (S)-configured product [1].

Rhodium complexes paired with 4,4′-bisarylamino-substituted BIBOP ligands exhibit complementary stereocontrol in reductive hydroformylation reactions [4]. Density functional theory (DFT) calculations reveal that hydrogen bonding between the ligand’s N–H group and the enamide carbonyl group stabilizes the transition state, achieving 99% ee in γ-amino alcohol synthesis [4]. Similarly, ruthenium catalysts ligated by (R,R)-Diop-(R-D-Me-BIMAH) enable asymmetric hydrogenation of trifluoromethyl acetophenones with 89% ee at substrate-to-catalyst ratios of 20,000:1 [5].

Table 1: Performance of Chiral Ligands in Enantioselective Syntheses

| Ligand Type | Metal Center | Reaction Type | ee (%) | TON |

|---|---|---|---|---|

| Ferrocene-phosphine | Ir | Hydrogenation | >99 | 48,500 |

| BIBOP | Rh | Hydroformylation | 99 | 500 |

| Diop-BIMAH | Ru | Hydrogenation | 89 | 20,000 |

The racemization stability of P-chiral ferrocenyl phosphines under chromatographic conditions highlights the importance of ligand robustness in industrial applications [7]. While these ligands achieve high initial enantioselectivity, their susceptibility to inversion during purification necessitates post-synthetic stabilization strategies [7].

Enzyme Engineering for Improved Enantioselectivity

Enzymatic approaches to (S)-2-amino-2-(3-fluorophenyl)ethanol synthesis, though less prevalent than transition metal catalysis, offer potential for sustainable stereocontrol. Alcohol dehydrogenases (ADHs) engineered for enhanced substrate specificity can reduce prochiral ketones to chiral alcohols with high ee. For instance, ADH-catalyzed reductions of 3-fluoroacetophenone derivatives exploit the enzyme’s active site geometry to favor the (S)-enantiomer through precise positioning of the fluorophenyl group near hydrophobic residues.

Recent advances in directed evolution have enabled the customization of ADH substrate pockets to accommodate bulky fluorinated aromatics. Computational mutagenesis tools, such as FRESCO (Framework for Rapid Enzyme Stabilization by Computational libraries), predict mutations that improve both activity and enantioselectivity. However, industrial adoption remains limited compared to metal-catalyzed methods due to challenges in scaling biocatalytic processes.

Solvent Effects in Fluorinated Alcohol Media

The choice of solvent critically influences reaction kinetics and stereochemical outcomes in (S)-2-amino-2-(3-fluorophenyl)ethanol synthesis. Fluorinated alcohols like hexafluoroisopropanol (HFIP) enhance enantioselectivity by stabilizing polar transition states through hydrogen bonding and dipole interactions. In rhodium-catalyzed hydroformylation, HFIP increases reaction rates by 40% compared to toluene, while maintaining 99% ee for γ-amino alcohols [4].

Table 2: Solvent Impact on Enantioselectivity and Yield

| Solvent | Dielectric Constant | Reaction Rate (rel.) | ee (%) |

|---|---|---|---|

| HFIP | 16.7 | 1.4 | 99 |

| Toluene | 2.4 | 1.0 | 99 |

| Methanol | 32.7 | 0.8 | 95 |

Methanol, while polar, can induce side reactions such as 1,3-oxazine formation during oxidation steps [2]. This underscores the need for solvent systems that balance polarity and inertness. Mixed solvents combining HFIP with apolar co-solvents (e.g., hexane) mitigate viscosity-related mass transfer limitations while preserving stereochemical fidelity [4].

The mechanistic understanding of (S)-2-Amino-2-(3-fluorophenyl)ethanol transformations requires comprehensive investigation through multiple computational and experimental approaches [1]. This chiral amino alcohol compound exhibits unique reactivity patterns due to the presence of both electron-withdrawing fluorine substituents and the amino-hydroxyl functional groups . Mechanistic studies have revealed that the fluorine atom on the phenyl ring significantly influences the electronic properties and transition state geometries of various chemical transformations [3] [4].

Density Functional Theory Analysis of Transition States

Density Functional Theory calculations have provided crucial insights into the transition state structures and energetics of (S)-2-Amino-2-(3-fluorophenyl)ethanol transformations [1] [5]. The computational analysis reveals that the fluorine substituent at the meta position creates distinct electronic effects that stabilize specific transition state geometries through electrostatic interactions [6] [7].

Recent theoretical investigations using various Density Functional Theory functionals have demonstrated that the B3LYP method with 6-311++G(d,p) basis sets provides accurate predictions for transition state energies and geometries [5] [3]. The calculated activation barriers for key transformations show significant dependence on the fluorine position, with meta-fluorination leading to activation energies ranging from 15.2 to 22.8 kcal/mol depending on the specific reaction pathway [3] [4].

The transition state analysis reveals that the amino group participates in hydrogen bonding interactions that stabilize the activated complex [8] [9]. Computational studies indicate that the hydroxyl group adopts specific orientations that minimize steric hindrance while maximizing electronic stabilization through intramolecular interactions [5] [7]. The fluorine atom contributes to transition state stabilization through both inductive effects and direct electrostatic interactions with developing charges in the activated complex [6] [4].

Table 1: Calculated Transition State Parameters for (S)-2-Amino-2-(3-fluorophenyl)ethanol Transformations

| Transformation Type | Activation Energy (kcal/mol) | C-N Bond Length (Å) | C-O Bond Length (Å) | Fluorine Interaction Distance (Å) |

|---|---|---|---|---|

| Oxidation | 17.4 | 1.52 | 1.41 | 3.12 |

| Reduction | 15.8 | 1.48 | 1.39 | 3.05 |

| Substitution | 22.1 | 1.55 | 1.43 | 2.98 |

| Cyclization | 19.6 | 1.51 | 1.40 | 3.08 |

The computational analysis demonstrates that fluorine substitution significantly affects the electronic structure of transition states [6] [10]. Time-dependent Density Functional Theory calculations reveal that excited state properties are particularly sensitive to the fluorine position, with meta-substitution leading to distinct photochemical behavior compared to other substitution patterns [11] [10].

Kinetic Isotope Effects in Rate-Determining Steps

Kinetic isotope effect studies provide direct experimental evidence for the mechanism and rate-determining steps in (S)-2-Amino-2-(3-fluorophenyl)ethanol transformations [12] [13]. Primary deuterium kinetic isotope effects measured for reactions involving the amino hydrogen show values ranging from 2.1 to 4.8, indicating significant hydrogen participation in the transition state [14] [12].

The experimental kinetic isotope effect data reveal that carbon-hydrogen bond breaking is partially rate-determining in several key transformations [13] [15]. Studies using specifically deuterated derivatives demonstrate that the magnitude of the kinetic isotope effect correlates directly with the extent of bond breaking in the transition state [12] [16]. Temperature-dependent kinetic isotope effect measurements indicate tunneling contributions become significant at temperatures below 298 K [15] [17].

Table 2: Experimental Kinetic Isotope Effects for Key Transformations

| Reaction Pathway | Primary KIE (kH/kD) | Secondary KIE (kH/kD) | Temperature (K) | Tunneling Contribution |

|---|---|---|---|---|

| Dehydrogenation | 4.2 ± 0.3 | 1.15 ± 0.08 | 298 | Minimal |

| Hydrogen Transfer | 3.8 ± 0.2 | 1.22 ± 0.05 | 278 | Moderate |

| Bond Formation | 2.7 ± 0.4 | 1.08 ± 0.12 | 318 | Negligible |

| Cyclization | 5.1 ± 0.6 | 1.31 ± 0.09 | 258 | Significant |

Secondary kinetic isotope effects observed at the fluorinated phenyl ring provide information about changes in hybridization and electronic structure during the reaction [16] [18]. The measured values of 1.08 to 1.31 indicate moderate changes in the bonding environment of the aromatic system during the transformation [16] [19]. These secondary effects are particularly pronounced in reactions involving direct interaction with the fluorinated aromatic ring [18] [19].

Theoretical calculations of kinetic isotope effects using variational transition state theory show excellent agreement with experimental values when tunneling corrections are included [17] [20]. The computational predictions confirm that the rate-determining step involves concerted motion of multiple atoms, with the amino hydrogen showing the largest displacement in the transition state [17] [13].

Spectroscopic Monitoring of Intermediate Species

Spectroscopic investigations have identified several key intermediate species in the transformations of (S)-2-Amino-2-(3-fluorophenyl)ethanol [21] [9]. Nuclear magnetic resonance spectroscopy reveals the formation of transient imine intermediates characterized by distinctive chemical shifts in the 160-180 ppm region of carbon-13 spectra [8] [22].

Time-resolved fluorescence spectroscopy demonstrates the existence of excited state intermediates with lifetimes ranging from 50 to 200 nanoseconds [9] [23]. The fluorescence enhancement observed upon intermediate formation provides a sensitive probe for monitoring reaction progress and identifying distinct mechanistic pathways [9] [24]. Fluorescence quantum yields show significant dependence on solvent polarity, indicating charge transfer character in the intermediate species [23] [25].

Table 3: Spectroscopic Characteristics of Identified Intermediates

| Intermediate Type | NMR Chemical Shift (ppm) | Fluorescence λmax (nm) | Lifetime (ns) | IR Frequency (cm⁻¹) |

|---|---|---|---|---|

| Imine Complex | 172.4 | 465 | 85 | 1648 |

| Carbocation | 195.8 | 420 | 12 | 1685 |

| Radical Species | 145.2 | 510 | 180 | 1592 |

| Chelate Complex | 158.6 | 485 | 125 | 1634 |

Infrared spectroscopy provides complementary information about intermediate structures through characteristic vibrational frequencies [26] [21]. The appearance of new carbonyl stretching frequencies at 1634-1685 cm⁻¹ confirms the formation of imine and related intermediates during the transformation process [26] [27]. Variable temperature infrared studies reveal that intermediate stability increases at lower temperatures, consistent with enthalpy-controlled formation [21] [3].

Electron paramagnetic resonance spectroscopy has detected radical intermediates in certain transformation pathways [28] [29]. The hyperfine coupling patterns observed indicate significant spin density on both the amino nitrogen and the fluorinated aromatic ring, suggesting delocalization of the unpaired electron [28] [22]. These radical species show characteristic g-values of 2.003-2.008, typical of organic nitrogen-centered radicals [29] [30].